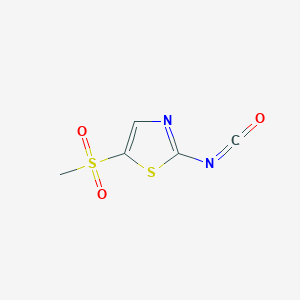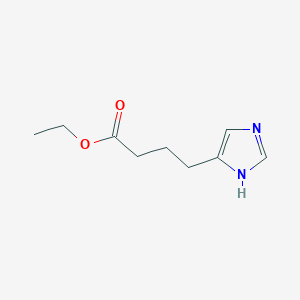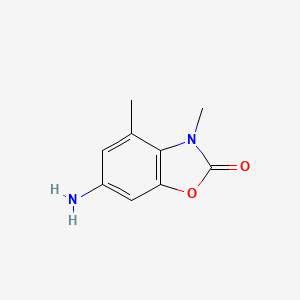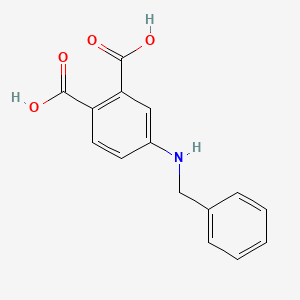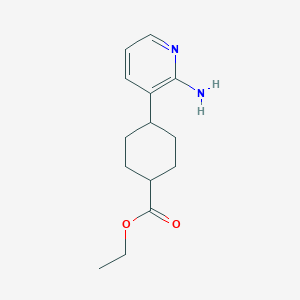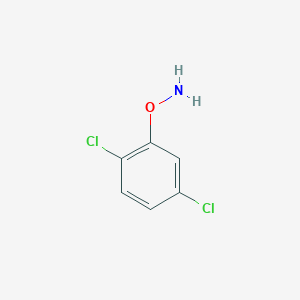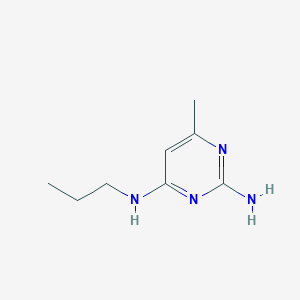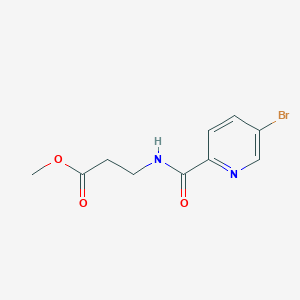![molecular formula C9H14O5 B8336991 2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid](/img/structure/B8336991.png)
2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid
概要
説明
[4-(Methoxycarbonyl)tetrahydro-2H-pyran-4-yl]acetic acid is a chemical compound that belongs to the class of pyran derivatives. This compound is characterized by a tetrahydropyran ring substituted with a methoxycarbonyl group and an acetic acid moiety. It is used as a building block in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with malononitrile and a 1,3-dicarbonyl compound in the presence of a catalyst. This multicomponent reaction (MCR) approach is efficient and provides high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts such as transition metals or organocatalysts are often employed to facilitate the reaction .
化学反応の分析
Types of Reactions
[4-(Methoxycarbonyl)tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry
In chemistry, 2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology
Its structural features make it a valuable tool for probing biological systems .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure and exhibit similar reactivity and applications.
Pyrone derivatives: Pyrones are structurally related and have comparable chemical properties and uses.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
What sets 2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid apart is its specific substitution pattern, which imparts unique reactivity and biological properties. Its methoxycarbonyl and acetic acid groups provide distinct functional handles for further chemical modifications and applications .
特性
分子式 |
C9H14O5 |
|---|---|
分子量 |
202.20 g/mol |
IUPAC名 |
2-(4-methoxycarbonyloxan-4-yl)acetic acid |
InChI |
InChI=1S/C9H14O5/c1-13-8(12)9(6-7(10)11)2-4-14-5-3-9/h2-6H2,1H3,(H,10,11) |
InChIキー |
UCHQXJWIIPEFFX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCOCC1)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

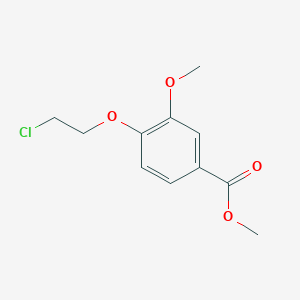
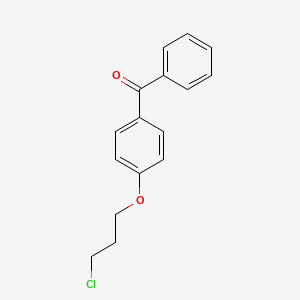
![(1R,4R)-5-Methyl-2-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8336928.png)
